1-[1-(3-methylphenyl)-1H-tetrazol-5-yl]-N-(2-phenylethyl)cyclopentanamine
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Overview
Description
1-[1-(3-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]-N-(2-PHENYLETHYL)CYCLOPENTAN-1-AMINE is a complex organic compound with a unique structure that combines a tetrazole ring, a cyclopentane ring, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(3-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]-N-(2-PHENYLETHYL)CYCLOPENTAN-1-AMINE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the tetrazole ring, the introduction of the phenyl groups, and the cyclization to form the cyclopentane ring. Common reagents used in these reactions include azides, alkyl halides, and various catalysts to facilitate the cyclization and substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification methods to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-[1-(3-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]-N-(2-PHENYLETHYL)CYCLOPENTAN-1-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The phenyl and tetrazole rings can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or nitro groups.
Scientific Research Applications
1-[1-(3-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]-N-(2-PHENYLETHYL)CYCLOPENTAN-1-AMINE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: The compound may be used in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of 1-[1-(3-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]-N-(2-PHENYLETHYL)CYCLOPENTAN-1-AMINE depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tetrazole derivatives, cyclopentane derivatives, and phenyl-substituted amines. Examples include:
- 1-(3-METHYLPHENYL)-1H-TETRAZOL-5-YL derivatives
- N-(2-PHENYLETHYL)CYCLOPENTAN-1-AMINE derivatives
- Other tetrazole-based ligands
Uniqueness
1-[1-(3-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]-N-(2-PHENYLETHYL)CYCLOPENTAN-1-AMINE is unique due to its combination of structural features, which may confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H25N5 |
---|---|
Molecular Weight |
347.5 g/mol |
IUPAC Name |
1-[1-(3-methylphenyl)tetrazol-5-yl]-N-(2-phenylethyl)cyclopentan-1-amine |
InChI |
InChI=1S/C21H25N5/c1-17-8-7-11-19(16-17)26-20(23-24-25-26)21(13-5-6-14-21)22-15-12-18-9-3-2-4-10-18/h2-4,7-11,16,22H,5-6,12-15H2,1H3 |
InChI Key |
JNQYPPGYIIBYMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NN=N2)C3(CCCC3)NCCC4=CC=CC=C4 |
Origin of Product |
United States |
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